Oxcarbazepine Enol-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

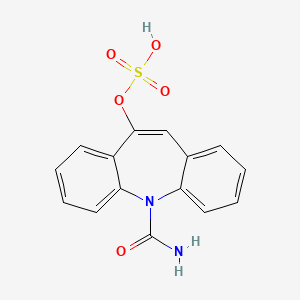

Oxcarbazepine Enol-sulfate is a derivative of oxcarbazepine, a medication primarily used to treat epilepsy this compound is a sulfate ester of oxcarbazepine, which is formed through the sulfation of the enol form of oxcarbazepine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Oxcarbazepine Enol-sulfate typically involves the sulfation of oxcarbazepine. The process begins with the conversion of oxcarbazepine to its enol form, followed by the reaction with a sulfating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the enol-sulfate derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxcarbazepine Enol-sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxcarbazepine N-oxide, while reduction may produce oxcarbazepine or its derivatives.

Applications De Recherche Scientifique

Oxcarbazepine Enol-sulfate has several scientific research applications:

Chemistry: It is used as a model compound to study sulfation reactions and the behavior of sulfate esters.

Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.

Medicine: The compound is studied for its pharmacological properties and potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.

Mécanisme D'action

The mechanism of action of Oxcarbazepine Enol-sulfate involves its interaction with voltage-sensitive sodium channels in the brain. By blocking these channels, the compound stabilizes hyperexcited neuronal membranes, suppresses repetitive neuronal firing, and diminishes the propagation of synaptic impulses. This action helps prevent the spread of seizures and provides therapeutic benefits in the treatment of epilepsy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbamazepine: A structurally related compound used to treat epilepsy and bipolar disorder.

Eslicarbazepine: Another derivative of oxcarbazepine with similar pharmacological properties.

Licarbazepine: The active metabolite of oxcarbazepine, which shares similar therapeutic effects.

Uniqueness

Oxcarbazepine Enol-sulfate is unique due to its sulfate ester functional group, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

Introduction

Oxcarbazepine (OXC) is an anticonvulsant medication primarily used to treat partial seizures in epilepsy. Its active metabolite, monohydroxy derivative (MHD), plays a crucial role in its pharmacological effects. This article explores the biological activity of oxcarbazepine enol-sulfate, focusing on its mechanisms, efficacy, safety profile, and relevant clinical studies.

Oxcarbazepine and its active metabolite MHD exert their anticonvulsant effects primarily through the following mechanisms:

- Sodium Channel Blockade : OXC binds to voltage-gated sodium channels, stabilizing them in an inactive state. This action prevents excessive neuronal firing associated with seizure activity .

- Inhibition of Glutamate Release : Although less significant than sodium channel blockade, OXC also inhibits glutamate release, contributing to its anticonvulsant properties .

- Potassium Conductance : Increased potassium conductance may also play a role in stabilizing neuronal membranes .

Pharmacokinetics

- Absorption : OXC is rapidly absorbed after oral administration, with a bioavailability of approximately 95%. Peak plasma concentrations of MHD occur around 4.5 hours post-dose .

- Distribution : The apparent volume of distribution is about 49 L. MHD exists predominantly as (S)-MHD (80%) and (R)-MHD (20%) in plasma .

- Metabolism : OXC is extensively metabolized to MHD, which is further conjugated for excretion. Approximately 10% of the administered dose remains as unchanged drug or its glucuronide conjugates .

- Elimination : Over 95% of OXC is excreted via urine, primarily as MHD glucuronides .

Case Studies and Research Findings

-

Efficacy Comparison with Lamotrigine :

A study comparing OXC with lamotrigine (LTG) showed that both medications had similar efficacy in controlling seizures. In the OXC group, 33 patients achieved seizure freedom compared to 31 in the LTG group . However, the difference was not statistically significant (p = 0.429). -

Adverse Effects :

Adverse effects associated with OXC include dizziness, somnolence, headache, and gastrointestinal discomfort. Notably, severe skin reactions such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) have been reported in some patients following OXC treatment . In a cohort study involving 17 patients who developed SJS/TEN, symptoms typically appeared within two weeks of starting treatment .

Table: Summary of Efficacy and Adverse Effects

| Study Type | Seizure-Free Patients | Adverse Events Reported | Notable Findings |

|---|---|---|---|

| Comparison with LTG | 33 (OXC) vs 31 (LTG) | Dizziness, somnolence | No significant efficacy difference |

| SJS/TEN Case Study | N/A | Rash, fever | Symptoms appeared within 2 weeks |

Safety Profile

The safety profile of this compound includes common adverse effects such as:

- Central Nervous System Effects : Dizziness and somnolence are prevalent among users.

- Dermatological Reactions : Serious skin reactions like SJS/TEN require immediate discontinuation of therapy.

- Hematological Effects : Rarely reported but include possible blood dyscrasias.

Risk Factors for Adverse Reactions

Propriétés

IUPAC Name |

(11-carbamoylbenzo[b][1]benzazepin-5-yl) hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-9H,(H2,16,18)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWZPMSCRUKWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676088 |

Source

|

| Record name | 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104746-00-1 |

Source

|

| Record name | 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.